
Risedronate sodium monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Indications
Risedronate sodium monohydrate is FDA-approved for several indications:
- Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.
- Osteoporosis in Men : To improve BMD and reduce fracture risk.
- Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.
- Paget's Disease : To manage this condition characterized by abnormal bone remodeling .
Dosage Forms and Administration
Risedronate is available in various dosing regimens:
Indication | Dosage Form | Frequency |
---|---|---|
Postmenopausal Osteoporosis | 5 mg tablets | Daily |
35 mg tablets | Once a week | |
150 mg tablets | Once a month | |
Osteoporosis in Men | 35 mg tablets | Once a week |
Glucocorticoid-Induced Osteoporosis | 5 mg tablets | Daily |
Paget's Disease | 30 mg tablets | Daily for 2 months |
Case Studies and Clinical Trials
-
Postmenopausal Osteoporosis :
- A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .
- Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .
- Glucocorticoid-Induced Osteoporosis :
- Paget's Disease :
Safety Profile
This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.
Adverse Reactions Reported in Clinical Trials
Adverse Reaction | Incidence (%) |
---|---|
Nausea | 3.1 |
Diarrhea | 3.1 |
Abdominal pain | 2.0 |
Arthralgia | 1.5 |
Myalgia | 1.1 |
特性
CAS番号 |
353228-19-0 |
---|---|
分子式 |
C7H12NNaO8P2 |
分子量 |
323.11 g/mol |
IUPAC名 |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate |
InChI |
InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1 |
InChIキー |
KLQNARDFMJRXSF-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
正規SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
Key on ui other cas no. |
115436-72-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。